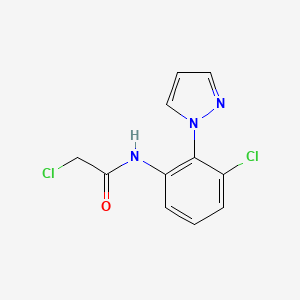![molecular formula C15H16N2O3 B7575159 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MOCAQ and is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. MOCAQ has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of MOCAQ is not fully understood, but it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. MOCAQ has also been shown to interact with the dopaminergic and serotonergic systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOCAQ have been studied extensively. MOCAQ has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and Parkinson's disease. MOCAQ has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders. Additionally, MOCAQ has been shown to have anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory conditions.
実験室実験の利点と制限
MOCAQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MOCAQ also has limitations, including its potential toxicity and its limited availability.
将来の方向性
There are several future directions for the study of MOCAQ. One potential direction is the development of MOCAQ-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of MOCAQ's effects on other enzymes and biochemical pathways, which may lead to the discovery of new therapeutic targets. Additionally, the study of MOCAQ's potential as a tool for the study of enzyme kinetics and other biochemical processes may lead to new insights into fundamental biological processes.
合成法
MOCAQ can be synthesized by several methods, including the reaction of 5-methyl-3-oxazolidinone with 2-chloroacetaldehyde followed by the reaction with 2-amino-3,4-dihydroquinoline-5-carboxylic acid. Another method involves the reaction of 5-methyl-3-oxazolidinone with 2-amino-3,4-dihydroquinoline-5-carboxylic acid followed by the reaction with formaldehyde. The purity of the synthesized MOCAQ can be determined by using analytical techniques such as NMR and HPLC.
科学的研究の応用
MOCAQ has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MOCAQ has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MOCAQ has been studied for its enzyme inhibitory activity and its potential as a tool for the study of enzyme kinetics. In pharmacology, MOCAQ has been studied for its effects on the central nervous system and its potential as a drug candidate for the treatment of neurological disorders.
特性
IUPAC Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-11(16-20-10)9-17-7-3-5-12-13(15(18)19)4-2-6-14(12)17/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPZUDRIZJXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)


![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
